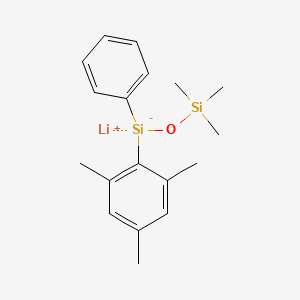
lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide is a complex organosilicon compound It is characterized by the presence of lithium, phenyl, and trimethylsilyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide typically involves the reaction of lithium with phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process requires careful control of temperature and solvent conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is usually purified through techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool for studying silicon-based biochemistry.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium atom can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. The phenyl and trimethylsilyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
Uniqueness
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide is unique due to its specific combination of lithium, phenyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science. The presence of the trimethylsilyl group, in particular, enhances the compound’s solubility and compatibility with various solvents and reaction conditions.
Eigenschaften
CAS-Nummer |
823207-29-0 |
|---|---|
Molekularformel |
C18H25LiOSi2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide |
InChI |
InChI=1S/C18H25OSi2.Li/c1-14-12-15(2)18(16(3)13-14)20(19-21(4,5)6)17-10-8-7-9-11-17;/h7-13H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
XOFLNTBVHASCKR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC(=C(C(=C1)C)[Si-](C2=CC=CC=C2)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
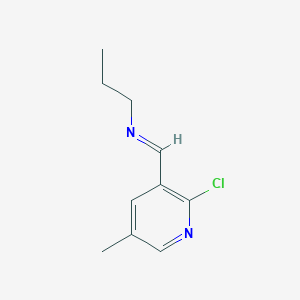
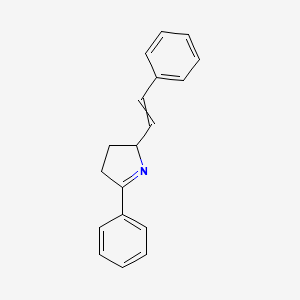
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
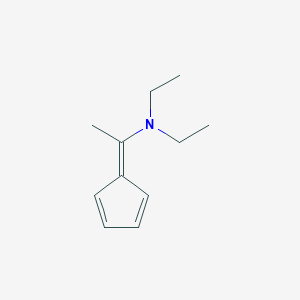
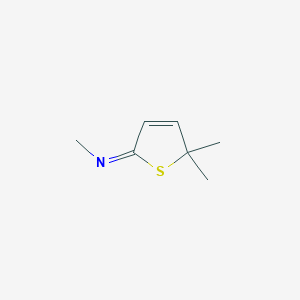
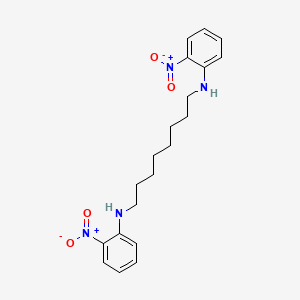
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

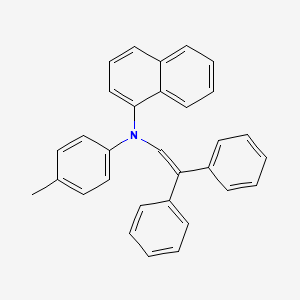
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

